2-(Allylamino)-4-((4-hydroxyphenyl)amino)-4-oxobutanoic acid
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Overview
Description
2-(Allylamino)-4-((4-hydroxyphenyl)amino)-4-oxobutanoic acid is an organic compound that features both allylamino and hydroxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Allylamino)-4-((4-hydroxyphenyl)amino)-4-oxobutanoic acid typically involves the reaction of allylamine with 4-hydroxyphenylamine in the presence of a suitable catalyst. The reaction conditions often include a controlled temperature and pH to ensure the formation of the desired product. The process may involve multiple steps, including protection and deprotection of functional groups to achieve the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(Allylamino)-4-((4-hydroxyphenyl)amino)-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted products depending on the nucleophile used.
Scientific Research Applications
2-(Allylamino)-4-((4-hydroxyphenyl)amino)-4-oxobutanoic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Allylamino)-4-((4-hydroxyphenyl)amino)-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- 2-(Amino)-4-((4-hydroxyphenyl)amino)-4-oxobutanoic acid
- 2-(Allylamino)-4-((4-methoxyphenyl)amino)-4-oxobutanoic acid
- 2-(Allylamino)-4-((4-hydroxyphenyl)amino)-4-oxopentanoic acid
Uniqueness
2-(Allylamino)-4-((4-hydroxyphenyl)amino)-4-oxobutanoic acid is unique due to the presence of both allylamino and hydroxyphenyl groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions and reactions that may not be possible with similar compounds, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
4-(4-hydroxyanilino)-4-oxo-2-(prop-2-enylamino)butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4/c1-2-7-14-11(13(18)19)8-12(17)15-9-3-5-10(16)6-4-9/h2-6,11,14,16H,1,7-8H2,(H,15,17)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKXLXKDVUPEFKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(CC(=O)NC1=CC=C(C=C1)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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